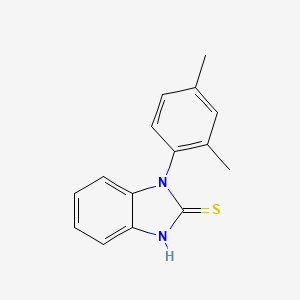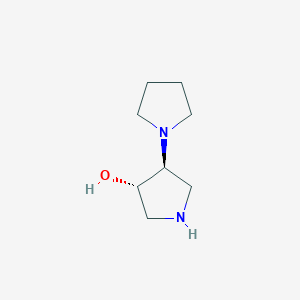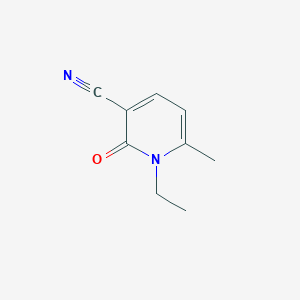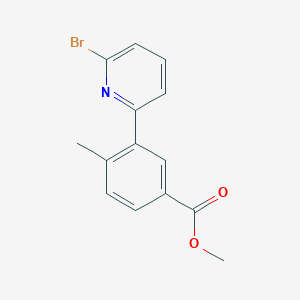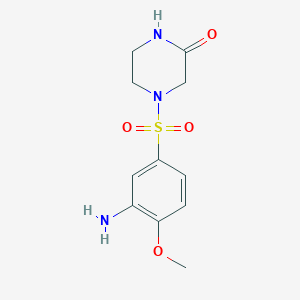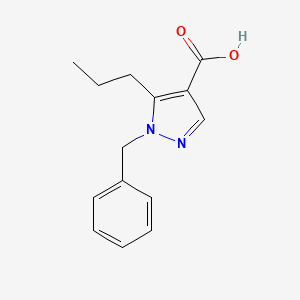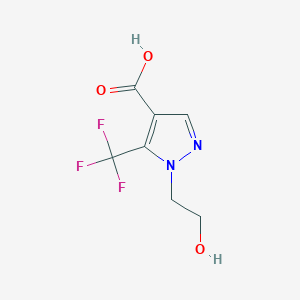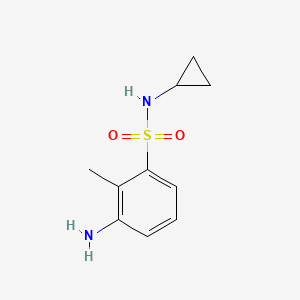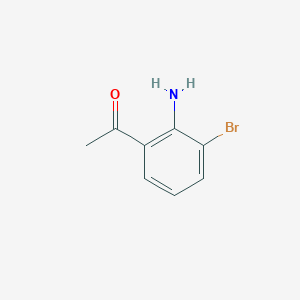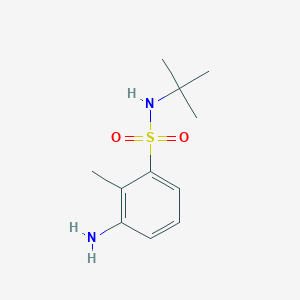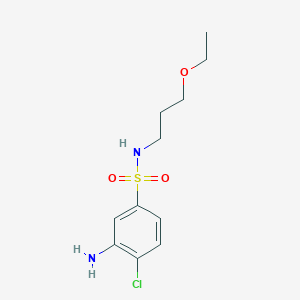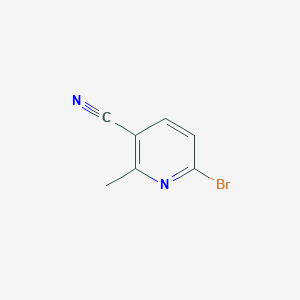
5-(2,4-二甲基苄基)-1,3,4-恶二唑-2-胺
描述
5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a benzyl group attached to an oxadiazol-2-amine core
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in the production of agrochemicals and pharmaceutical intermediates.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 2,4-dimethylbenzylamine with oxalyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate oxadiazole ring, which is then further processed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with precise temperature and pressure controls to ensure consistent quality. The process involves the use of catalysts to enhance the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions: 5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted oxadiazoles.
作用机制
The mechanism by which 5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
2,4-Dimethylbenzylamine: Similar structure but lacks the oxadiazol-2-amine core.
Oxadiazole derivatives: Other oxadiazole compounds with different substituents.
Uniqueness: 5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine stands out due to its specific combination of the benzyl group and the oxadiazol-2-amine core, which imparts unique chemical and biological properties.
This comprehensive overview highlights the significance of 5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine in various scientific and industrial applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
属性
IUPAC Name |
5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-3-4-9(8(2)5-7)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCJKMAJFLLZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


